molecular formula C16H16N2O3 B4687511 4-nitro-N-(3-phenylpropyl)benzamide

4-nitro-N-(3-phenylpropyl)benzamide

Cat. No. B4687511
M. Wt: 284.31 g/mol
InChI Key: GLUVWPXYEDCDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(3-phenylpropyl)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. NPPB belongs to the class of amide compounds and is commonly used as a research tool to study the function and mechanism of various ion channels and transporters.

Mechanism of Action

4-nitro-N-(3-phenylpropyl)benzamide acts as a potent inhibitor of chloride channels by binding to a specific site on the channel protein and blocking the flow of chloride ions. This inhibition of chloride channels has been shown to affect a variety of physiological processes, including airway smooth muscle contraction, fluid secretion, and neuronal signaling.
Biochemical and Physiological Effects
The inhibition of chloride channels by this compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the contraction of airway smooth muscle, which is a key factor in the development of asthma. Additionally, this compound has been shown to inhibit fluid secretion in the kidney and gastrointestinal tract, which may have potential therapeutic applications in the treatment of conditions such as diarrhea and cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-N-(3-phenylpropyl)benzamide in lab experiments is its high potency and selectivity for chloride channels. This allows researchers to specifically target these channels without affecting other ion channels or transporters. However, one limitation of this compound is its potential toxicity, which can vary depending on the concentration used and the specific cell or tissue type being studied.

Future Directions

There are many potential future directions for research involving 4-nitro-N-(3-phenylpropyl)benzamide. One area of interest is the development of new therapeutic agents that target chloride channels, particularly in the treatment of asthma and cystic fibrosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of even more potent and selective inhibitors of chloride channels.

Scientific Research Applications

4-nitro-N-(3-phenylpropyl)benzamide has been extensively used in scientific research as a tool to study the function and mechanism of various ion channels and transporters. It is particularly useful in the study of chloride channels, which play a crucial role in a wide range of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion.

properties

IUPAC Name

4-nitro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(14-8-10-15(11-9-14)18(20)21)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUVWPXYEDCDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-(3-phenylpropyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-(3-phenylpropyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-nitro-N-(3-phenylpropyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-nitro-N-(3-phenylpropyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-nitro-N-(3-phenylpropyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-nitro-N-(3-phenylpropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.